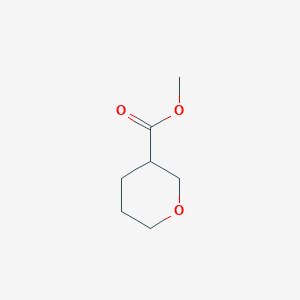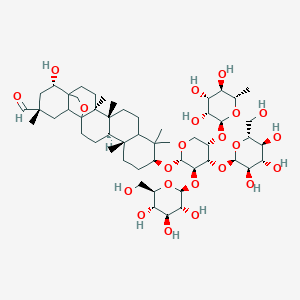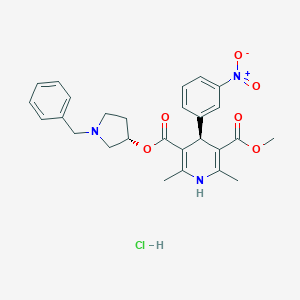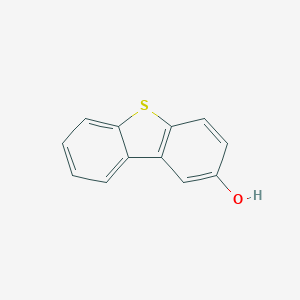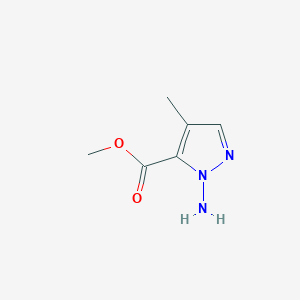![molecular formula C16H13KN2O7S B123003 Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate CAS No. 34265-46-8](/img/structure/B123003.png)
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate (K4-[(4-AOMCP)DBS]) is a water-soluble, organic compound that has been used in a variety of scientific research applications. K4-[(4-AOMCP)DBS] has been used to study the biochemical and physiological effects of a variety of compounds, as well as to provide a reliable method of synthesizing and purifying a range of compounds.
Scientific Research Applications
K4-[(4-AOMCP)DBS] has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of a variety of compounds, as well as to provide a reliable method of synthesizing and purifying a range of compounds. K4-[(4-AOMCP)DBS] has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on living organisms.
Mechanism of Action
K4-[(4-AOMCP)DBS] is a water-soluble, organic compound that can be used to study the biochemical and physiological effects of a variety of compounds. The compound is able to interact with biological molecules, such as proteins and enzymes, in order to modify their function. K4-[(4-AOMCP)DBS] also has the ability to interact with cell membranes, allowing it to alter the permeability of the membrane and modify the transport of molecules across the membrane.
Biochemical and Physiological Effects
K4-[(4-AOMCP)DBS] has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, alter the permeability of cell membranes, and modulate the activity of proteins. K4-[(4-AOMCP)DBS] has also been found to have an effect on the expression of genes, as well as to have an effect on the metabolism of cells.
Advantages and Limitations for Lab Experiments
K4-[(4-AOMCP)DBS] has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to use in a variety of experiments. It is also relatively stable, allowing it to be stored and used for extended periods of time. Additionally, K4-[(4-AOMCP)DBS] is relatively non-toxic, making it safe to use in a variety of experiments.
However, K4-[(4-AOMCP)DBS] also has some limitations for use in laboratory experiments. It is not as effective as some other compounds at modulating the activity of proteins and enzymes, making it less useful for certain types of experiments. Additionally, K4-[(4-AOMCP)DBS] is not as effective as some other compounds at modulating the expression of genes, making it less useful for certain types of experiments.
Future Directions
The use of K4-[(4-AOMCP)DBS] in scientific research is still in its infancy. There are several potential future directions for the use of K4-[(4-AOMCP)DBS] in scientific research. These include the use of K4-[(4-AOMCP)DBS] to study the effects of drugs on the body, the use of K4-[(4-AOMCP)DBS] to study the effects of environmental pollutants on living organisms, the use of K4-[(
Synthesis Methods
K4-[(4-AOMCP)DBS] is synthesized through a two-step process. The first step involves the synthesis of 4-acetyloxy-3-methoxycarbonylphenyl diazenylbenzenesulfonate (4-AOMCP-DBS) by reacting 4-acetyloxy-3-methoxycarbonylphenyl (4-AOMCP) with diazenylbenzenesulfonate (DBS). The second step involves the reaction of 4-AOMCP-DBS with potassium hydroxide (KOH) to form K4-[(4-AOMCP)DBS]. The reaction can be represented by the following equation:
4-AOMCP + DBS → 4-AOMCP-DBS
KOH + 4-AOMCP-DBS → K4-[(4-AOMCP)DBS]
properties
IUPAC Name |
potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S.K/c1-10(19)25-15-8-5-12(9-14(15)16(20)24-2)18-17-11-3-6-13(7-4-11)26(21,22)23;/h3-9H,1-2H3,(H,21,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDCJFYMQPXNTC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13KN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

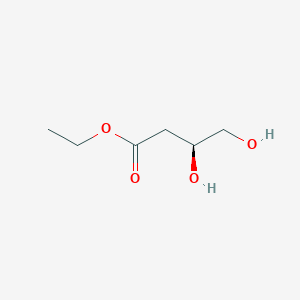

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
